(2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, cyano, and chlorobenzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between different functional groups and biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure may allow for the development of new drugs with specific therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar chlorinated aromatic structure.
Steviol glycoside: Another compound with multiple functional groups and potential biological activity.
Uniqueness
(2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: C17H14Cl2N2O3
- Molecular Weight: 353.20 g/mol
- CAS Number: 937599-04-7
- Canonical SMILES: COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=CC=CC=C2Cl
Table 1: Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C17H14Cl2N2O3 |
Molecular Weight | 353.20 g/mol |
CAS Number | 937599-04-7 |
Solubility | Soluble in DMSO and DMF |
The compound exhibits several biological activities, primarily through its interaction with various cellular pathways. It has been shown to influence:
- Anti-inflammatory Activity: The compound has demonstrated significant anti-inflammatory effects in various models. For instance, it modulates the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures .
- Cytotoxicity: In vitro studies have indicated that it possesses cytotoxic properties against certain cancer cell lines, suggesting potential applications in oncology .
1. Anti-inflammatory Effects
A study published in Pharmacological Reports investigated the anti-inflammatory potential of similar compounds derived from acrylamide structures. The research found that these compounds significantly reduced paw edema in CFA-induced models, demonstrating their efficacy comparable to established anti-inflammatory drugs like dexamethasone .
2. Cytotoxicity Assessment
In another study focused on the cytotoxic effects of phenylacrylamides, it was found that derivatives similar to this compound showed selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing targeted therapies with minimal side effects.
3. Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of this compound with various targets involved in inflammatory pathways. The results indicated strong interactions with enzymes such as COX-2 and iNOS, which are pivotal in the inflammatory response .
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Anti-inflammatory | Significant reduction in cytokine production |
Cytotoxicity | Selective toxicity towards cancer cell lines |
Molecular Interactions | Strong binding with COX-2 and iNOS |
Properties
IUPAC Name |
(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl3N2O3/c1-31-23-9-15(6-7-22(23)32-14-16-4-2-3-5-21(16)27)8-17(13-28)24(30)29-20-11-18(25)10-19(26)12-20/h2-12H,14H2,1H3,(H,29,30)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWDUWIPHZYJQT-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.